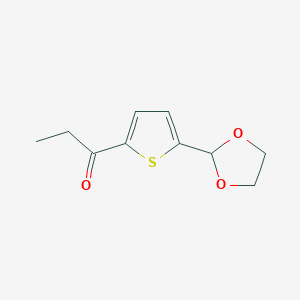

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone

描述

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is an organic compound that features a 1,3-dioxolane ring attached to a thienyl group via an ethyl ketone linkage. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids and ethyl ketone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

科学研究应用

Synthetic Applications

1.1 Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of other complex organic molecules through various reactions such as nucleophilic substitution and cyclization processes. Its dioxolane moiety enhances reactivity due to the presence of electron-withdrawing groups, making it an ideal candidate for further functionalization .

1.2 Synthesis of Biolubricants

Recent studies have highlighted the potential of derivatives of this compound in the development of biolubricants. Compounds derived from this ketone exhibit favorable properties for lubrication applications, suggesting their utility in sustainable industrial practices .

Biological Applications

2.1 Anticonvulsant Activity

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. A study on similar compounds demonstrated their efficacy in inhibiting seizure spread in animal models, suggesting that modifications to the dioxolane structure can enhance pharmacological activity .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Test Methodology | Results |

|---|---|---|---|

| Dioxolane Derivative | Anticonvulsant | Maximal Electroshock Seizure Test | Significant protection observed |

| Thienyl Ketone | CNS depressant | Behavioral Activity Assessment | Positive behavioral outcomes |

Agricultural Applications

3.1 Plant Growth Regulation

The compound has been explored for its potential use as a plant growth regulator. Similar compounds have shown effectiveness in influencing growth patterns in both monocotyledonous and dicotyledonous plants. The mechanisms involve altering hormonal balances within the plants, leading to enhanced growth or yield .

Case Studies

4.1 Case Study on Anticonvulsant Activity

A series of studies investigated the anticonvulsant properties of compounds related to this compound. In one study, various derivatives were synthesized and tested against induced seizures in mice using the maximal electroshock seizure test (MES). The results indicated that certain modifications significantly improved anticonvulsant efficacy, showcasing the importance of structural variations in enhancing therapeutic outcomes .

4.2 Case Study on Agricultural Use

Another study focused on the application of dioxolane derivatives in agriculture, demonstrating their effectiveness as growth regulators for crops such as soybeans and sunflowers. The research highlighted how these compounds could be applied via soil treatment or foliar sprays to improve crop yields without adverse effects on plant health .

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A simpler analog without the thienyl group.

2-Thienyl ethyl ketone: Lacks the 1,3-dioxolane ring.

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is unique due to the combination of the 1,3-dioxolane ring and the thienyl group, which imparts distinct chemical and biological properties

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is a compound that falls under the category of dioxolane derivatives. Dioxolanes are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article provides a comprehensive review of the biological activity of this specific compound, focusing on its synthesis, biological testing, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization processes. The dioxolane ring can be formed from various aldehydes and diols using acid catalysts or other methods. For instance, the synthesis may utilize salicylaldehyde and diols in a reaction facilitated by montmorillonite K10 as a catalyst, yielding high purity and yield of the desired product .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of dioxolane derivatives. In particular, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Staphylococcus epidermidis : Showed excellent antibacterial activity.

- Pseudomonas aeruginosa : Some derivatives demonstrated perfect activity against this pathogen.

The detailed results of antibacterial testing can be summarized in Table 1.

| Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Significant |

| Staphylococcus epidermidis | Varies | Excellent |

| Pseudomonas aeruginosa | Varies | Perfect |

| Enterococcus faecalis | 625 | Perfect |

| Escherichia coli | No activity | None |

Antifungal Activity

The antifungal properties of dioxolane derivatives have also been investigated. Notably, compounds similar to this compound have shown promising results against Candida albicans , with most tested compounds exhibiting significant antifungal activity except for a few exceptions .

Case Study 1: Antiviral Potential

A study focused on the antiviral activity of dioxolane derivatives demonstrated that certain compounds exhibited potent effects against viruses such as Epstein-Barr virus (EBV). The structure-activity relationship indicated that modifications to the dioxolane ring could enhance antiviral efficacy .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of various enantiomerically pure and racemic dioxolanes revealed that these compounds could be synthesized efficiently with good yields. The biological activities were assessed using standard microbiological techniques, confirming their potential as antibacterial and antifungal agents .

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOXUDHMOBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641872 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-82-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。